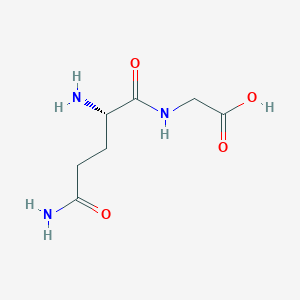

Glutaminylglycine

概要

説明

Glutaminylglycine is a dipeptide formed from the amino acids glutamine and glycine. It is a small molecule with significant biochemical importance, particularly in the context of enzymatic reactions involving transglutaminases. These enzymes catalyze the formation of covalent bonds between glutamine residues and various amine donors, playing a crucial role in protein cross-linking and modification .

準備方法

Synthetic Routes and Reaction Conditions

Glutaminylglycine can be synthesized through enzymatic methods using transglutaminases. One common approach involves the reaction of glutamine with glycine in the presence of transglutaminase, which facilitates the formation of the dipeptide bond . The reaction typically occurs under mild conditions, with optimal pH and temperature settings depending on the specific transglutaminase used. For instance, the reaction may be carried out at a pH of around 6.0 and a temperature of 37°C .

Industrial Production Methods

Industrial production of this compound often involves the use of microbial transglutaminases due to their high activity and stability. These enzymes are produced through fermentation processes using genetically engineered microorganisms. The resulting transglutaminase is then purified and used to catalyze the formation of this compound from its constituent amino acids .

化学反応の分析

Types of Reactions

Glutaminylglycine primarily undergoes enzymatic reactions catalyzed by transglutaminases. These reactions include:

Transamidation: The transfer of an amine group to the γ-carboxamide group of glutamine residues.

Cross-linking: Formation of covalent bonds between glutamine and lysine residues in proteins.

Common Reagents and Conditions

The common reagents used in these reactions include:

Transglutaminase enzyme: Catalyzes the formation of covalent bonds.

Calcium ions: Often required as cofactors for transglutaminase activity.

Hydroxylamine: Used in assays to measure transglutaminase activity.

Major Products Formed

The major products formed from these reactions are cross-linked proteins and modified peptides, which have enhanced stability and altered functional properties .

科学的研究の応用

Biochemical Applications

Transglutaminase Activity Studies

Glutaminylglycine serves as a substrate in studies investigating the activity of transglutaminases. These enzymes catalyze the formation of covalent bonds between proteins, facilitating protein cross-linking. This property is exploited in various biochemical assays to understand enzyme kinetics and mechanisms of action .

Protein Modification

In research focused on protein engineering, this compound is utilized to modify protein structures. By forming isopeptide bonds between glutamine and lysine residues, it helps elucidate the structural dynamics of proteins under different conditions .

Biotechnological Applications

Tissue Engineering

In biotechnology, this compound is employed in the development of biocompatible materials and scaffolds for tissue engineering. Its ability to enhance protein cross-linking improves the mechanical properties of scaffolds used in regenerative medicine .

Microbial Fermentation Processes

this compound has been shown to enhance microbial growth rates and metabolic outputs in fermentation processes. This application is particularly relevant in the production of biofuels and biopharmaceuticals, where increased yields are crucial .

Food Industry Applications

Texture Improvement in Food Products

In the food industry, this compound is utilized to improve the texture and stability of various food products. Its role as a protein cross-linking agent enhances the mouthfeel and structural integrity of meat products, dairy items, and baked goods .

Medical Applications

Drug Delivery Systems

Research indicates potential applications of this compound in drug delivery systems. Its interactions with transglutaminases may facilitate targeted delivery mechanisms for therapeutic proteins, enhancing their efficacy and stability within biological systems .

Nutraceuticals

Due to its antioxidant properties, this compound is being explored for inclusion in dietary supplements aimed at enhancing immune function and overall health. Its potential role in modulating metabolic pathways makes it a candidate for nutraceutical formulations .

Case Studies

-

Transglutaminase Engineering

A study demonstrated that engineered variants of transglutaminases could utilize this compound as a substrate to form novel peptide bonds with enhanced specificity. This research highlights the versatility of this compound in modifying enzyme activity for biotechnological applications . -

Nutraceutical Formulations

Clinical trials have shown that dietary supplements containing this compound can improve immune responses in at-risk populations. This finding supports its potential use as an effective nutraceutical ingredient . -

Food Texture Enhancement

In a comparative study on meat products treated with this compound versus untreated controls, significant improvements in texture were observed. The results indicate that this dipeptide can effectively enhance the quality of processed foods .

作用機序

The mechanism of action of glutaminylglycine involves its role as a substrate for transglutaminases. These enzymes catalyze the formation of covalent bonds between the γ-carboxamide group of glutamine residues and various amine donors. This process involves the formation of an acyl-enzyme intermediate, followed by the transfer of the acyl group to the amine donor, resulting in the formation of a new covalent bond . Calcium ions are often required as cofactors to activate the enzyme and facilitate the reaction .

類似化合物との比較

Similar Compounds

Glutamylglycine: Another dipeptide formed from glutamic acid and glycine, with similar biochemical properties but different enzymatic reactivity.

Glutaminylalanine: A dipeptide formed from glutamine and alanine, used in similar biochemical studies.

Uniqueness

Glutaminylglycine is unique in its specific reactivity with transglutaminases, making it a valuable tool in studies of protein cross-linking and modification. Its ability to form stable covalent bonds with various amine donors distinguishes it from other dipeptides .

生物活性

Glutaminylglycine (Gln-Gly) is a dipeptide composed of the amino acids glutamine and glycine. This compound has garnered attention in various fields of research due to its potential biological activities, including its roles in metabolic pathways, cellular signaling, and therapeutic applications. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Overview of this compound

This compound is synthesized from glutamine and glycine through enzymatic processes involving transglutaminases (TGs), which catalyze the formation of covalent bonds between amino acids. These enzymes are crucial in various biological functions, including protein cross-linking and cellular signaling.

1. Metabolic Role

This compound plays a significant role in nitrogen metabolism, particularly in the synthesis of other amino acids and proteins. Glycine, as a component of Gln-Gly, is known to enhance biomass production in microalgae, suggesting that Gln-Gly could similarly influence growth and metabolic efficiency.

Table 1: Effects of Glycine on Microalgal Growth

| Glycine Concentration (mM) | Biomass Production (mg/g) | Organic Acid Production (mg/g) | Fatty Acid Production (mg/g) |

|---|---|---|---|

| 1.66 | 1.0 | 0.5 | 0.3 |

| 3.33 | 1.4 | 0.7 | 0.8 |

| 6.66 | 1.2 | 0.6 | 0.5 |

| 13.33 | 0.9 | 0.4 | 0.2 |

| 26.66 | 0.5 | 0.3 | 0.1 |

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, potentially reducing oxidative stress within cells. This activity is critical for protecting cellular components from damage caused by reactive oxygen species (ROS).

Case Study: Antioxidant Potential of Gln-Gly

A study evaluated the antioxidant effects of Gln-Gly in vitro using DPPH radical scavenging assays, revealing a significant reduction in free radicals at concentrations above 10 mM, suggesting its potential as a protective agent against oxidative damage.

3. Antimicrobial Properties

This compound has shown antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell walls and inhibiting growth.

Table 2: Antimicrobial Activity of Gln-Gly

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 5.0 |

| Candida albicans | 3.0 |

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

- Transglutaminase Activation : Gln-Gly may enhance the activity of transglutaminases, facilitating protein cross-linking and stability.

- Nitrogen Source : As a dipeptide, it serves as an efficient nitrogen source for cellular metabolism, promoting growth and development in various organisms.

- Cell Signaling : Gln-Gly can act as a signaling molecule, influencing pathways related to stress response and metabolism.

Therapeutic Applications

Given its biological activities, this compound holds potential therapeutic applications:

- Nutraceuticals : Its antioxidant and antimicrobial properties make it suitable for inclusion in dietary supplements aimed at enhancing immune function.

- Biotechnology : In bioprocessing, Gln-Gly can be utilized to improve yields in microbial fermentation processes by enhancing growth rates and metabolic outputs.

特性

IUPAC Name |

2-[(2,5-diamino-5-oxopentanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c8-4(1-2-5(9)11)7(14)10-3-6(12)13/h4H,1-3,8H2,(H2,9,11)(H,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFZIKRIDLHOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901394 | |

| Record name | NoName_505 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-65-9 | |

| Record name | NSC350592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。